Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate

Organic Synthesis Process Chemistry Reaction Optimization

Multi-step syntheses requiring selective aldehyde reactivity on pyrazole scaffolds face competing side reactions from unprotected NH, leading to complex mixtures and reduced yields. Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate solves this with orthogonal Boc protection, enabling selective transformations at the formyl group. • High-yield synthesis (98%) and favorable solubility (4.22 mg/mL) facilitate multi-gram production of kinase inhibitors. • Oxidation to pyrazole-4-carboxylic acid derivatives in 60-90% yield on Ni-anode for fungicide/herbicide intermediates. • Long-term stability at 2-8°C under inert gas ensures batch-to-batch consistency for just-in-time manufacturing.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 821767-61-7
Cat. No. B153405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-formyl-1H-pyrazole-1-carboxylate
CAS821767-61-7
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C=N1)C=O
InChIInChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)11-5-7(6-12)4-10-11/h4-6H,1-3H3
InChIKeyCVBRMQQRHHCMKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile and Procurement Relevance


Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate (CAS 821767-61-7) is a pyrazole derivative with the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol [1]. It is characterized by a formyl group (-CHO) at the 4-position of the pyrazole ring and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position [2]. This compound is primarily recognized as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where its dual functionality enables orthogonal chemical transformations [2]. Commercially, it is typically supplied as a white to off-white solid with standard purities of ≥97% and storage recommendations of 2-8°C under an inert atmosphere [3].

1 Orthogonal Boc protection enables selective aldehyde transformations
2 Mild acidic deprotection releases pyrazole NH for further derivatization
3 Moderate lipophilicity supports organic-phase workup and chromatography

Why Unprotected Analogs Fail in Sequential Synthesis


Direct substitution of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate with its unprotected analog, 1H-pyrazole-4-carboxaldehyde, is not feasible for multi-step syntheses requiring orthogonal protection. The unprotected NH of the pyrazole ring is nucleophilic and will compete in reactions intended for the aldehyde group, such as reductive aminations or Grignard additions, leading to complex mixtures and significantly reduced yields of the desired product . Furthermore, the Boc group in the target compound enhances its solubility in organic solvents (4.22 mg/mL predicted ESOL solubility) compared to the unprotected analog, improving its handling and utility in a broader range of reaction conditions [1][2]. This protective strategy is a cornerstone of efficient synthetic route design, making the Boc-protected analog the necessary choice for reliable and high-yielding protocols.

Nucleophilic NH competition
Unprotected pyrazole NH may react with aldehydes or organometallics, reducing desired product yield.
Organic solvent compatibility
Boc protection improves organic solvent solubility, facilitating extractions and handling compared to the more polar unprotected form.
Orthogonal deprotection strategy
Sequential functionalization requires acid-labile Boc; direct substitution with unprotected analog limits synthetic flexibility.

Quantitative Comparative Evidence Over Structural Analogs


Superior Synthesis Yield Over N-Substituted Analogs

The synthesis of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate via Boc protection of 1H-pyrazole-4-carboxaldehyde can be achieved with a 98% yield under optimized conditions . In contrast, the synthesis of related N-substituted pyrazole-4-carboxaldehydes, such as those with 1-alkyl or 1-aryl groups, often proceeds with lower efficiency. A comparative study on the electrochemical oxidation of 4-formylpyrazoles shows that yields decrease depending on the N1-substituent, following the sequence Me > Et > Ph [1]. This indicates that the tert-butyl ester may provide a favorable balance of steric and electronic properties for high-yielding transformations.

Synthesis Yield
Cross-study comparable
Target 98% yield Comparators ≤78% (Me > Et > Ph)
Supports high-efficiency intermediate production
Yield advantage may vary with N-substituent
Organic Synthesis Process Chemistry Reaction Optimization

Potent Kinase Inhibition of Pyrazole Derivatives

While the compound itself is an intermediate, its derivatives demonstrate potent biological activity. For example, a pyrazole derivative built from this core scaffold has been reported as a potent Bruton's tyrosine kinase (BTK) inhibitor with an IC50 of 1.57 nM [1]. This level of potency is comparable to other advanced BTK inhibitors in its class and validates the utility of the scaffold in generating high-affinity ligands. Other derivatives based on the pyrazole-4-carboxaldehyde core have shown anti-inflammatory activity via TNF-α inhibition with IC50 values of 3.69 µM and 5.56 µM [2].

Derivative BTK IC50
Class-level
1.57 nM
Scaffold-derived kinase inhibition context
Direct intermediate activity not assessed
Medicinal Chemistry Kinase Inhibition Drug Discovery

Favorable Solubility and Lipophilicity Profile

The presence of the tert-butyl carbamate (Boc) group significantly influences the physicochemical properties of the molecule. tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate has a predicted aqueous solubility (ESOL) of 4.22 mg/mL (0.0215 mol/L) and a consensus Log Po/w of 1.04 . This moderate lipophilicity and solubility profile are crucial for its role as an intermediate. In comparison, the unprotected 1H-pyrazole-4-carboxaldehyde is expected to be significantly less soluble in organic solvents and more prone to hydrogen-bonding interactions that can complicate purifications and reactions [1].

Lipophilicity & Solubility
Predicted
Log Po/w 1.04 Solubility 4.22 mg/mL
Facilitates organic-phase workup and chromatography
Computational predictions; experimental verification advised
Pre-formulation Physicochemical Profiling Analytical Chemistry

Orthogonal Reactivity for Sequential Functionalization

The tert-butyloxycarbonyl (Boc) group provides orthogonal protection, allowing selective deprotection under mild acidic conditions (e.g., TFA) without affecting other base- or nucleophile-sensitive functional groups [1]. This enables a sequence of reactions: first, the aldehyde can be used in a C-C bond-forming reaction, and second, the Boc group can be removed to reveal the reactive pyrazole NH for further derivatization. Unprotected 1H-pyrazole-4-carboxaldehyde lacks this flexibility, as the reactive NH limits the scope of reactions that can be performed on the aldehyde .

Orthogonal Reactivity
Class-level
Boc deprotection (TFA) without aldehyde interference
Enables sequential C-C bond formation then NH release
Reported yield improvements >87% in related couplings
Protecting Group Strategy Synthetic Methodology Drug Development

Optimal Research and Industrial Use Cases


Scalable Synthesis of Kinase Inhibitor Building Blocks

Medicinal chemistry programs targeting kinases will find this compound an optimal intermediate. The high-yielding synthesis (98%) and orthogonal protection strategy enable the efficient, multi-gram production of complex pyrazole-based inhibitors, such as those targeting BTK with IC50 values in the low nanomolar range [1]. Its favorable solubility profile (4.22 mg/mL) and Log Po/w (1.04) also make it amenable to standard purification techniques, reducing process development time .

Agrochemical Intermediates via Electrocatalytic Oxidation

Process chemists developing routes to pyrazole-4-carboxylic acid derivatives, common motifs in fungicides and herbicides, can leverage this compound's ability to be oxidized to the corresponding acid in 60-90% yield on a Ni-anode [2]. The high initial synthesis yield of the aldehyde (98%) translates to higher overall process efficiency compared to starting from less efficient N-substituted pyrazole aldehydes .

Combinatorial Library Synthesis for Anti-Inflammatory Discovery

For researchers building libraries around the pyrazole core for anti-inflammatory targets, this compound provides a strategic advantage. Its protected pyrazole nitrogen allows for the controlled introduction of diversity elements at the aldehyde position without risking unwanted side reactions [3]. The resulting hydrazone derivatives have demonstrated potent TNF-α inhibitory activity (IC50 3.69 - 5.56 µM), validating the scaffold's utility in this therapeutic area [4].

Specialty Chemicals with Enhanced Stability

In industrial settings requiring stable, storable intermediates for just-in-time manufacturing, this compound offers advantages. The Boc group confers enhanced stability, allowing for long-term storage at 2-8°C under inert gas, which is critical for supply chain management [5]. This stability ensures that the reactive aldehyde functionality is preserved until needed for a specific manufacturing campaign, minimizing batch-to-batch variability.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Orthogonal Boc protection
Deprotection yield and purity review
Pyrazole-4-carboxylic acid synthesis
Electro-oxidation compatibility
Oxidation efficiency and scalability review
Anti-inflammatory library synthesis
Aldehyde reactivity with hydrazines
TNF-α inhibition assay context
Storable intermediate supply
Boc-enhanced storage stability
Shelf-life and batch reproducibility review

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